molecular formula C13H14N2O B15334850 4'-Methyl-4-hydroxyethyl-2,2'-bipyridine

4'-Methyl-4-hydroxyethyl-2,2'-bipyridine

Cat. No.: B15334850
M. Wt: 214.26 g/mol
InChI Key: JFTJVLDXWHQBFQ-UHFFFAOYSA-N
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Description

It has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol typically involves the reaction of 4’-methyl-2,2’-bipyridine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.

Major Products

    Oxidation: 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanal or 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanoic acid.

    Reduction: Dihydro derivatives of the bipyridine ring.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as electron transfer, oxidation-reduction, and substrate activation .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the ethyl alcohol group.

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure with an additional methyl group, affecting its steric and electronic properties.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups, making it more hydrophilic and suitable for different applications.

Uniqueness

2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol is unique due to the presence of the ethyl alcohol group, which can participate in hydrogen bonding and other interactions, potentially enhancing its solubility and reactivity compared to its analogs .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethanol

InChI

InChI=1S/C13H14N2O/c1-10-2-5-14-12(8-10)13-9-11(4-7-16)3-6-15-13/h2-3,5-6,8-9,16H,4,7H2,1H3

InChI Key

JFTJVLDXWHQBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCO

Origin of Product

United States

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